molecular formula C13H18ClNO4 B13078591 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide

2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide

Cat. No.: B13078591
M. Wt: 287.74 g/mol
InChI Key: ONPMVHUXPXOIKC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide typically involves the reaction of 2,3,4-trimethoxybenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to modifications in protein structure and function, which are studied in proteomics research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide is unique due to its trimethoxybenzyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in proteomics research and as an intermediate in organic synthesis .

Properties

Molecular Formula

C13H18ClNO4

Molecular Weight

287.74 g/mol

IUPAC Name

2-chloro-N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]acetamide

InChI

InChI=1S/C13H18ClNO4/c1-15(11(16)7-14)8-9-5-6-10(17-2)13(19-4)12(9)18-3/h5-6H,7-8H2,1-4H3

InChI Key

ONPMVHUXPXOIKC-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=C(C(=C(C=C1)OC)OC)OC)C(=O)CCl

Origin of Product

United States

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